3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid
CAS No.: 1320363-49-2
Cat. No.: VC0163885
Molecular Formula: C24H21NO3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1320363-49-2 |
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Molecular Formula | C24H21NO3 |
Molecular Weight | 375.5 g/mol |
IUPAC Name | 3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i5D2,6D2 |
Standard InChI Key | BYIVGHIYNFQIJX-NZLXMSDQSA-N |
Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
The compound is structurally derived from JWH-018, a synthetic cannabinoid that has been extensively researched due to its psychoactive properties and prevalence in illicit drug markets. However, unlike JWH-018, this deuterated analog serves primarily as a reference material rather than as a pharmacologically active compound. The strategic incorporation of deuterium atoms at specific positions in the molecule makes it particularly valuable for tracking metabolic pathways and distinguishing between similar compounds during analysis.
Chemical Properties and Structure
3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid possesses a complex molecular structure that combines several functional groups, contributing to its unique chemical properties and applications. The molecule consists of an indole ring system linked to a pentanoic acid chain, with a naphthalene carbonyl moiety attached at the 3-position of the indole.
Molecular Characteristics
The compound is characterized by the following molecular properties:
Property | Value |
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CAS Number | 1320363-49-2 |
Molecular Formula | C24H21NO3 |
Molecular Weight | 375.5 g/mol |
IUPAC Name | 3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H21NO3/c26-23(27)14-5-6-15-25-16-21(19-11-3-4-13-22(19)25)24(28)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16H,5-6,14-15H2,(H,26,27)/i5D2,6D2 |
Standard InChIKey | BYIVGHIYNFQIJX-NZLXMSDQSA-N |
The presence of deuterium atoms at the 3,3,4,4 positions of the pentanoic acid chain is the key distinguishing feature of this compound compared to its non-deuterated analog. This strategic deuterium labeling creates a specific mass shift that can be readily detected by mass spectrometry instruments, making the compound an excellent internal standard for quantitative analysis.
Structural Features and Reactivity
The structure of 3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid includes several functional groups that contribute to its chemical reactivity:
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The carboxylic acid group (-COOH) at the end of the pentanoic acid chain can undergo typical acid-base reactions and esterification.
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The indole ring system, which is electron-rich, can participate in electrophilic aromatic substitution reactions.
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The naphthalene carbonyl moiety can undergo nucleophilic addition reactions.
The deuterium atoms incorporated at positions 3 and 4 of the pentanoic acid chain influence the compound's behavior in mass spectrometry by creating a distinctive isotopic pattern. Importantly, the kinetic isotope effect resulting from these deuterium substitutions can slightly alter reaction rates compared to the non-deuterated analog, but this property is advantageous in analytical applications.
Synthesis and Production
The synthesis of 3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid involves a multi-step process that requires precise control of reaction conditions to ensure high purity and correct deuterium incorporation. The synthesis typically builds upon established methods for preparing indole derivatives, with specific modifications to incorporate the deuterium atoms at the desired positions.
Synthetic Approach
The synthesis of this compound typically follows these general steps:
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Preparation of the indole core structure
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Introduction of the naphthalene-1-carbonyl group at the 3-position of indole
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Alkylation of the indole nitrogen with a deuterium-labeled pentanoic acid precursor
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Final modification and purification steps to obtain the target compound
The deuterium incorporation is a critical step in the synthesis and typically involves the use of deuterated starting materials or deuterium exchange reactions under specific conditions. The process must be carefully controlled to ensure high deuterium incorporation at the specific 3,3,4,4 positions while minimizing deuterium exchange at other positions.
Quality Control and Characterization
After synthesis, the compound undergoes rigorous quality control to verify its structure, purity, and deuterium incorporation. Key analytical techniques used for characterization include:
Analytical Technique | Purpose |
---|---|
Nuclear Magnetic Resonance (NMR) | Structural confirmation and determination of deuterium incorporation |
Mass Spectrometry (MS) | Verification of molecular weight and isotopic pattern |
High-Performance Liquid Chromatography (HPLC) | Assessment of purity |
Infrared Spectroscopy (IR) | Identification of functional groups |
The quality control process ensures that the final product meets the stringent requirements for use as an analytical standard in research and forensic applications. Manufacturers typically provide certificates of analysis detailing the purity and spectral characteristics of the compound.
Applications in Research
3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid has found significant applications in various research fields, particularly in analytical chemistry and pharmaceutical research.
Analytical Chemistry Applications
In analytical chemistry, this compound serves primarily as an internal standard for quantitative analysis, especially in methods involving mass spectrometry. The deuterium labeling provides a mass shift that allows clear distinction between the internal standard and the analyte of interest, while maintaining nearly identical chemical behavior.
Key analytical applications include:
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Forensic Toxicology: The compound is used as a reference standard in the detection and quantification of JWH-018 and its metabolites in biological samples from suspected cases of synthetic cannabinoid use.
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Pharmacokinetic Studies: As an internal standard, it helps track the absorption, distribution, metabolism, and excretion of JWH-018 and related compounds in biological systems.
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Method Development and Validation: The compound is employed in the development and validation of analytical methods for detecting synthetic cannabinoids in various matrices.
The use of this deuterated standard significantly improves the accuracy and reliability of quantitative measurements by compensating for variations during sample preparation and analysis.
Pharmaceutical Research Applications
In pharmaceutical research, 3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid contributes to understanding the metabolism and pharmacology of synthetic cannabinoids:
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Metabolite Identification: The compound helps in identifying and characterizing metabolites of JWH-018 and related synthetic cannabinoids.
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Receptor Binding Studies: It serves as a tool in studies examining the binding affinity and efficacy of synthetic cannabinoids at cannabinoid receptors.
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Structure-Activity Relationship Studies: The compound contributes to research investigating how structural modifications affect the pharmacological properties of synthetic cannabinoids.
Research has shown that JWH-018, the parent compound, produces effects similar to THC, with peak concentration in oral fluid occurring approximately 20 minutes after inhalation. The deuterated analog helps in tracing these metabolic pathways with greater precision.
Related Compounds and Derivatives
3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid is part of a larger family of compounds that includes both non-deuterated analogs and other deuterated derivatives.
Non-Deuterated Analog
The non-deuterated analog, 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid (also known as JWH-018 N-pentanoic acid metabolite), is a primary metabolite of JWH-018. This compound has the same basic structure but contains hydrogen instead of deuterium at the 3,3,4,4 positions of the pentanoic acid chain.
Other Deuterated Derivatives
Several other deuterated derivatives exist in this family of compounds, including:
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5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid: This compound contains deuterium atoms on the indole ring rather than on the pentanoic acid chain.
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JWH-122 N-Pentanoic Acid-d4: A related compound with a methyl group on the naphthalene ring (specifically, 3,3,4,4-tetradeuterio-5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid).
These related compounds form part of a comprehensive set of reference standards used in forensic and pharmaceutical research to identify and quantify various synthetic cannabinoids and their metabolites.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid | C24H21NO3 | 375.5 | Deuterium at 3,3,4,4 positions |
5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid | C24H21NO3 | 371.4 | No deuterium |
JWH-122 N-Pentanoic Acid-d4 | C25H23NO3 | 389.5 | Additional methyl group on naphthalene |
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